

Potential Applications of Strontium Thiosulphate in Analytical Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Strontium thiosulphate*

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Introduction

Strontium thiosulphate (SrS_2O_3) is an inorganic compound with emerging potential in various fields of analytical chemistry. While sodium thiosulphate is a well-established reagent, the unique properties of the strontium salt—such as its moderate solubility and the low solubility of its sulphate derivative—offer intriguing possibilities for novel analytical methods. This document provides detailed application notes and protocols for two potential applications of **strontium thiosulphate**: the gravimetric determination of strontium and its use as a titrant in redox titrations.

These proposed applications are grounded in established chemical principles. However, it is important to note that the use of **strontium thiosulphate** in these specific contexts is not yet widely documented in standard analytical literature. The following protocols are therefore presented as a basis for further research and methods development.

Application Note 1: Gravimetric Determination of Strontium

Principle:

This method is based on the quantitative precipitation of strontium ions (Sr^{2+}) as strontium sulphate (SrSO_4) following the oxidation of **strontium thiosulphate**. **Strontium thiosulphate**, upon decomposition in the presence of an oxidizing agent or in air, yields strontium sulphate, a sparingly soluble salt.[1] The low solubility of strontium sulphate allows for its separation by filtration, followed by drying and weighing to determine the initial strontium concentration.

Potential Advantages:

- **High Selectivity:** The low solubility product of strontium sulphate provides good selectivity, especially in the absence of other ions that form insoluble sulphates (e.g., Ba^{2+} , Pb^{2+} , Ca^{2+}).
- **Stoichiometric Reaction:** The conversion of **strontium thiosulphate** to strontium sulphate is a well-defined stoichiometric process.

Key Experimental Parameters:

Parameter	Recommended Condition/Value	Rationale
Precipitating Agent	Hydrogen peroxide (H_2O_2) or atmospheric oxygen (slow)	Ensures complete oxidation of thiosulphate to sulphate.
pH	Neutral to slightly acidic	Prevents the co-precipitation of metal hydroxides.
Digestion Time	1-2 hours	Promotes the growth of larger, more easily filterable crystals.
Washing Solution	Dilute sulphuric acid, followed by deionized water	Minimizes the loss of precipitate due to solubility.
Drying Temperature	110-120 °C	Ensures complete removal of moisture without decomposition.

Experimental Protocol: Gravimetric Determination of Strontium

1. Sample Preparation:

1.1. Accurately weigh a sample containing strontium and dissolve it in deionized water to a known volume in a volumetric flask. 1.2. If strontium is not in the thiosulphate form, quantitatively convert it to **strontium thiosulphate** by reacting a soluble strontium salt (e.g., strontium chloride) with a stoichiometric amount of sodium thiosulphate.[2]

2. Precipitation:

2.1. Transfer a known volume of the **strontium thiosulphate** solution to a beaker. 2.2. Acidify the solution slightly with a few drops of dilute hydrochloric acid. 2.3. Add a 3% solution of hydrogen peroxide dropwise while stirring until no further precipitation is observed. Alternatively, for slower precipitation, the solution can be heated gently in the presence of air. 2.4. Allow the precipitate to digest for 1-2 hours at a temperature just below boiling.

3. Filtration and Washing:

3.1. Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity. 3.2. Wash the precipitate with small portions of dilute sulphuric acid to remove any soluble impurities. 3.3. Finally, wash the precipitate with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

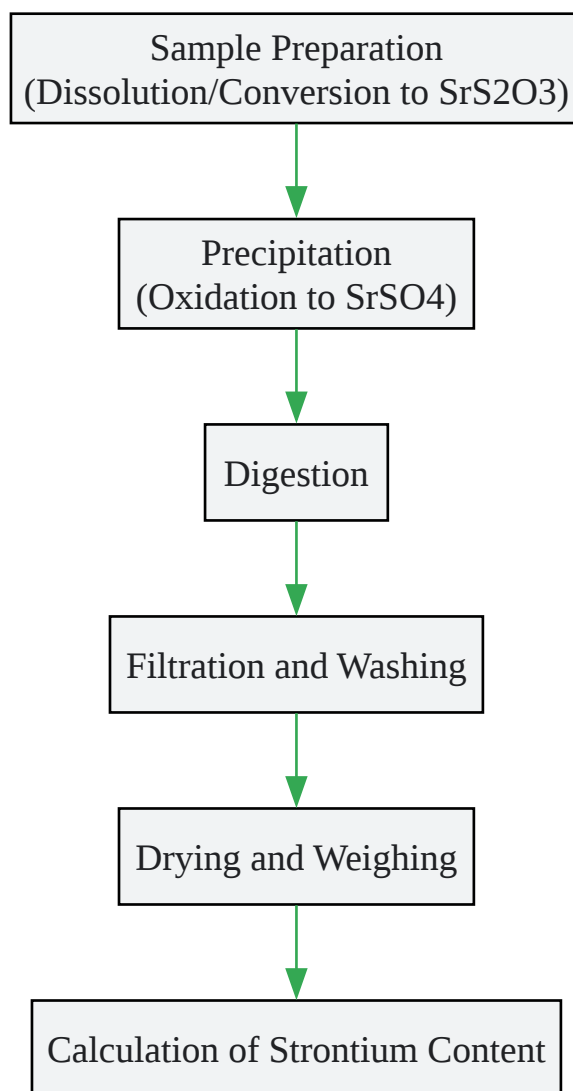
4. Drying and Weighing:

4.1. Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight. 4.2. Cool the crucible in a desiccator and weigh it accurately. 4.3. The mass of strontium in the original sample can be calculated from the mass of the strontium sulphate precipitate.

Calculation:

Mass of Sr (g) = (Mass of SrSO₄ precipitate (g) × Molar mass of Sr) / Molar mass of SrSO₄

Logical Workflow for Gravimetric Determination:



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Gravimetric analysis workflow.

Application Note 2: Redox Titration (Iodometry)

Principle:

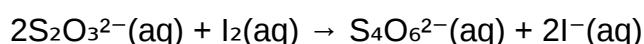
Similar to sodium thiosulphate, **strontium thiosulphate** can act as a reducing agent. This property can be exploited in iodometric titrations to determine the concentration of oxidizing agents. In this method, an excess of iodide ions is added to the oxidizing analyte, which liberates a stoichiometric amount of iodine. The liberated iodine is then titrated with a standardized solution of **strontium thiosulphate**. The endpoint is typically detected using a starch indicator, which forms a deep blue complex with iodine.

Potential Advantages:

- **Alternative Standard:** Provides an alternative to the commonly used sodium thiosulphate, which could be beneficial in specific matrices where sodium ions might interfere.
- **Direct Titration of Iodine:** Can be used for the direct determination of iodine concentrations.

Quantitative Data and Reaction Stoichiometry:

The fundamental reaction in this titration is the reduction of iodine by the thiosulphate ion:



Parameter	Value/Description
Molar Mass of SrS_2O_3	199.75 g/mol
**Stoichiometric Ratio ($\text{S}_2\text{O}_3^{2-} : \text{I}_2$) **	2 : 1
Indicator	Starch solution (0.5%)
Endpoint Colour Change	Blue-black to colourless

Experimental Protocol: Standardization and Use of Strontium Thiosulphate in Iodometric Titration

1. Preparation of **Strontium Thiosulphate** Solution (approx. 0.1 M):

1.1. Dissolve approximately 20 g of **strontium thiosulphate** in 1 L of freshly boiled and cooled deionized water. 1.2. Add a small amount of sodium carbonate (approx. 0.1 g) to stabilize the solution against bacterial decomposition. 1.3. Store the solution in a dark, well-stoppered bottle.

2. Standardization of **Strontium Thiosulphate** Solution:

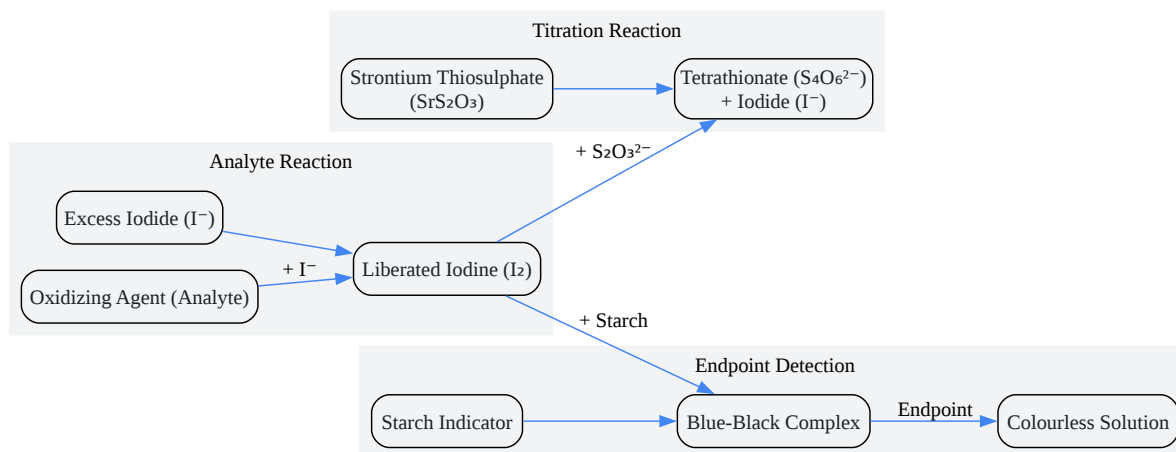
2.1. Accurately weigh about 0.2 g of primary standard potassium iodate (KIO_3), previously dried at 110 °C, and dissolve it in deionized water in a 250 mL conical flask. 2.2. Add approximately 2 g of potassium iodide (KI) and 5 mL of 1 M sulphuric acid to the flask. 2.3. Immediately titrate

the liberated iodine with the prepared **strontium thiosulphate** solution until the solution becomes pale yellow. 2.4. Add 2 mL of starch indicator solution and continue the titration until the blue colour disappears. 2.5. Calculate the exact molarity of the **strontium thiosulphate** solution.

3. Titration of an Unknown Oxidizing Agent (e.g., Copper(II)):

3.1. To a known volume of the sample solution containing the oxidizing agent, add an excess of potassium iodide solution. 3.2. Acidify the solution if necessary, according to the specific reaction requirements. 3.3. Titrate the liberated iodine with the standardized **strontium thiosulphate** solution as described in the standardization procedure (steps 2.3 and 2.4). 3.4. Calculate the concentration of the oxidizing agent in the original sample based on the stoichiometry of the reaction.

Signaling Pathway for Iodometric Titration:



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Iodometric titration signaling pathway.

Conclusion

The potential applications of **strontium thiosulphate** in gravimetric analysis and redox titrations present promising avenues for analytical method development. The protocols outlined above provide a foundational framework for researchers to explore these possibilities further. Validation of these methods, including studies on accuracy, precision, linearity, and interference effects, will be crucial for their establishment as robust analytical techniques. The unique properties of **strontium thiosulphate** may offer advantages in specific analytical challenges, warranting further investigation by the scientific community.

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References

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